4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Overview
Description
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C26H31ClN2O2 and its molecular weight is 439 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Cellular Imaging
- DNA Minor Groove Binding: The compound is a derivative of the bis-benzimidazole family, similar to Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. It's widely used as a fluorescent DNA stain due to its ability to readily access cells. Hoechst derivatives, including similar compounds, are used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and analysis of plant chromosomes. These derivatives also have applications as radioprotectors and topoisomerase inhibitors, indicating their potential for rational drug design and as a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Neuropharmacology
- Dopamine Receptor Interaction: Similar compounds, particularly those with arylcycloalkylamine structures like phenyl piperidines and piperazines, are indicated in several antipsychotic agents. These structures, with arylalkyl substituents, are reported to improve the potency and selectivity of binding affinity at D2-like receptors. The paper explores the contributions of pharmacophoric groups to the potency and selectivity of these agents, suggesting a role in the development of neuropsychiatric disorder treatments (Sikazwe et al., 2009).
Medicinal Chemistry and Drug Development
Anti-mycobacterial Activity
Piperazine and its analogues, including compounds like the one , have a versatile medicinal scaffold and are a core part of numerous drugs with diverse pharmacological activities. Specifically, piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the importance of piperazine as a building block in anti-TB molecules, highlighting its role in the design, rationale, and structure-activity relationship of potent anti-mycobacterial agents (Girase et al., 2020).
Antituberculosis Study of Organotin(IV) Complexes
The review emphasizes the antituberculosis activity of organotin complexes. Compounds with organotin moieties, such as those in the query compound, are scrutinized against Mycobacterium tuberculosis H37Rv. The study indicates that the antituberculosis activity of organotin complexes is influenced by the nature of the ligand environment, organic groups attached to the tin, and the compound's structure (Iqbal, Ali, & Shahzadi, 2015).
Therapeutic Applications of Piperazine Derivatives
Piperazine is a versatile scaffold in drug design, found in drugs with various therapeutic uses such as antipsychotics, antihistamines, antidepressants, anticancer agents, and more. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This comprehensive review covers various molecular designs bearing the piperazine entity, furnishing a wide range of therapeutic profiles and advocating for further therapeutic investigations on the piperazine motif (Rathi, Syed, Shin, & Patel, 2016).
Antifungal and Antibacterial Activities
- Antifungal Compounds from Piper Species: The review documents the chemical structures and antifungal activities of compounds isolated from Piper species. These compounds include various molecular structures, some of which may serve as leads for potential pharmaceutical or agricultural fungicide development. The review suggests potential applications of Piper derivatives, including compounds similar to the queried compound, in addressing fungal-related issues (Xu & Li, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O2/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31/h3-10H,11-18H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBOOYFIKNESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648576 | |
Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044598-91-5 | |
Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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